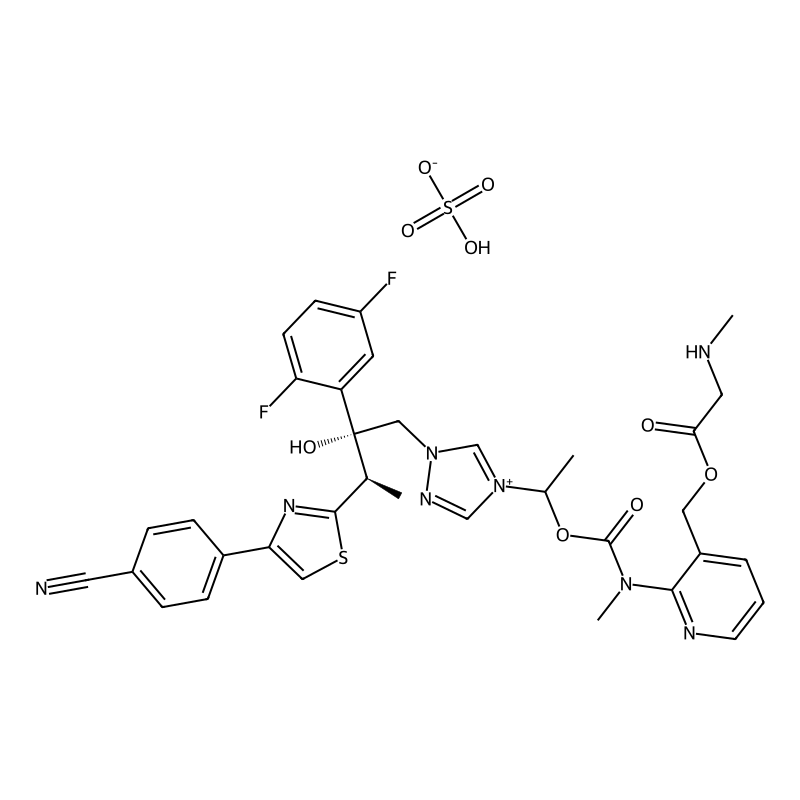

Isavuconazonium sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Invasive Fungal Diseases (IFDs)

Isavuconazole has been extensively studied for its efficacy in treating IFDs, a group of serious infections caused by fungi. Clinical trials have demonstrated its effectiveness against various IFDs, including:

- Invasive aspergillosis: A large-scale, randomized trial (VITAL study) compared isavuconazole to voriconazole, a commonly used antifungal, for the primary treatment of invasive aspergillosis. The results showed isavuconazole to be non-inferior to voriconazole in terms of treatment success [National Institutes of Health (.gov) ].

- Invasive mucormycosis: Isavuconazole has emerged as a promising alternative therapy for salvage treatment of mucormycosis, a life-threatening fungal infection. Studies have shown it to be effective in patients who fail initial treatment with other antifungals [National Institutes of Health (.gov) ].

- Other IFDs: Research suggests isavuconazole might be suitable for stepdown therapy in invasive candidiasis, a fungal infection of the bloodstream. Additionally, studies are ongoing to determine its role in antifungal prophylaxis (preventive treatment) for high-risk patients [National Institutes of Health (.gov) ].

Investigation of Isavuconazole's Mechanism of Action

Scientists are actively researching the specific mechanisms by which isavuconazole exerts its antifungal effects. This knowledge is crucial for developing strategies to overcome potential resistance and optimizing treatment regimens. Studies have shown that isavuconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts the fungal cell wall and ultimately leads to fungal cell death [National Institutes of Health (.gov) ].

Exploring Isavuconazole for Use in Specific Patient Populations

Research is ongoing to determine the safety and efficacy of isavuconazole in specific patient populations, such as:

- Pediatric patients: In December 2023, the FDA approved the use of isavuconazole for treating invasive aspergillosis and invasive mucormycosis in pediatric patients, expanding its reach beyond adults [Food and Drug Administration (.gov) ].

- Elderly patients: Studies are investigating the safety and efficacy of isavuconazole in older adults with IFDs. While initial findings suggest similar overall mortality rates compared to other antifungals, the response rates might be lower in this age group [Nature Journal ].

Isavuconazonium sulfate is a systemic antifungal medication classified as a triazole. It is primarily used to treat invasive aspergillosis and mucormycosis in adults. As a prodrug, it is converted into the active form, isavuconazole, after administration. Isavuconazonium sulfate is available in both capsule form for oral intake and as a powder for intravenous infusion. Its chemical formula is , with a molar mass of approximately 814.84 g/mol .

Properties- Melting Point: 122 °C

- Solubility: Approximately mol/L at pH 7.4 .

- Mechanism of Action: Isavuconazole, the active metabolite, inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Isavuconazole, the active form of isavuconazonium sulfate, targets fungal growth by inhibiting the enzyme lanosterol 14α-demethylase []. This enzyme is crucial for the production of ergosterol, a vital component of the fungal cell wall. By inhibiting its production, isavuconazole weakens the fungal cell wall, leading to cell death [].

Isavuconazonium sulfate is generally well-tolerated; however, some side effects have been reported, including abnormal liver function tests, nausea, vomiting, and diarrhea []. It can also interact with other medications, so careful monitoring is necessary during use [].

Isavuconazonium sulfate is not classified as flammable or highly reactive [].

Isavuconazonium sulfate undergoes hydrolysis in vivo, primarily catalyzed by plasma esterases, leading to the formation of isavuconazole. This reaction is essential for its antifungal activity. The conversion process can be summarized as:

- Hydrolysis:

- Inhibition of Ergosterol Synthesis:

These reactions highlight the critical transformation from prodrug to active drug and its mechanism of action against fungi.

Isavuconazonium sulfate exhibits broad-spectrum antifungal activity, particularly against:

- Aspergillus species

- Mucorales

The drug's effectiveness stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. Clinical studies have demonstrated its efficacy in treating serious fungal infections in immunocompromised patients .

The synthesis of isavuconazonium sulfate involves several steps:

- Formation of Isavuconazole: The precursor compounds are reacted to form isavuconazole.

- Sulfation: The resultant compound undergoes sulfation to yield isavuconazonium sulfate.

- Purification: The final product is purified through crystallization and filtration processes.

These methods ensure that the drug meets pharmaceutical standards for purity and efficacy.

Isavuconazonium sulfate is primarily utilized in:

- Treating invasive aspergillosis and mucormycosis in adults.

- Expanding use in pediatric populations as approved by regulatory bodies like the FDA .

Its unique formulation allows for both oral and intravenous administration, making it versatile for different patient needs.

Isavuconazonium sulfate interacts with various medications due to its metabolism via cytochrome P450 enzymes (CYP3A4 and CYP3A5). Key interactions include:

- Inhibitors: Strong inhibitors can lead to increased levels of isavuconazole, raising the risk of toxicity.

- Inducers: Strong inducers may reduce therapeutic efficacy by lowering drug levels.

- Transporter Interactions: It inhibits P-glycoprotein and other transporters, affecting the pharmacokinetics of co-administered drugs .

Monitoring these interactions is crucial for effective treatment regimens.

Isavuconazonium sulfate shares similarities with other triazole antifungals but has distinct properties that set it apart:

| Compound Name | Mechanism of Action | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Fluconazole | Inhibition of ergosterol synthesis | Candida species | High oral bioavailability |

| Voriconazole | Inhibition of ergosterol synthesis | Aspergillus species | Broad spectrum; requires monitoring |

| Posaconazole | Inhibition of ergosterol synthesis | Broad-spectrum including Zygomycetes | Available as oral suspension |

| Isavuconazole (active) | Inhibition of ergosterol synthesis | Aspergillus & Mucorales | Prodrug form allows flexible administration |

Isavuconazonium sulfate's unique formulation and dual administration routes provide significant advantages in treating serious fungal infections compared to its counterparts .

Position of Isavuconazonium Sulfate in Chemical Taxonomy

Isavuconazonium sulfate occupies a distinct position within the chemical taxonomy of antifungal compounds. The compound belongs to the azole class of antifungals, specifically the triazole subclass [1] [2]. Within the triazole classification, isavuconazonium sulfate is categorized as a second-generation triazole antifungal [17] [19].

The chemical structure of isavuconazonium sulfate is characterized by the presence of a 1,2,4-triazole ring system, which defines its classification within the triazole family [1] [3]. The triazole moiety contains three nitrogen atoms within a five-membered heterocyclic ring structure [11] [10]. This structural arrangement confers enhanced selectivity for fungal cytochrome P450 enzymes compared to human enzymes [11].

Isavuconazonium sulfate functions as a prodrug of isavuconazole, the pharmacologically active moiety [2] [8]. The prodrug design represents a sophisticated approach to pharmaceutical development, where the parent compound is chemically modified to improve solubility and bioavailability [2]. Upon systemic administration, isavuconazonium sulfate undergoes rapid hydrolysis by plasma esterases to release the active isavuconazole [21].

Table 2: Chemical and Physical Properties of Isavuconazonium Sulfate

| Property | Value |

|---|---|

| Chemical Name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) |

| Molecular Formula | C35H36F2N8O9S2 |

| Molecular Weight | 814.84 g/mol |

| CAS Number | 946075-13-4 |

| Physical State | Amorphous crystalline solid |

| Color | White to yellowish-white |

| Solubility in Water | > 1 g/mL |

| pH | 1.9 - 2.6 |

| InChI Key | LWXUIUUOMSMZKJ-KLFWAVJMSA-M |

The compound demonstrates exceptional water solubility, with solubility exceeding 1 gram per milliliter across various pH conditions [25] [27]. This high solubility represents a significant advancement over previous triazole compounds, which often required specialized formulation vehicles for intravenous administration [2].

Table 3: Chemical Taxonomy and Classification of Isavuconazonium Sulfate

| Classification Level | Category | Details |

|---|---|---|

| Chemical Class | Azole Antifungal | Five-membered heterocyclic compound with three nitrogen atoms |

| Subclass | Triazole | 1,2,4-triazole ring structure |

| Generation | Second Generation | Advanced generation with enhanced spectrum and pharmacokinetics |

| Mechanism | Ergosterol Synthesis Inhibitor | Inhibits cytochrome P450-dependent lanosterol 14α-demethylase |

| Formulation Type | Prodrug | Water-soluble prodrug of isavuconazole |

| Therapeutic Category | Systemic Antifungal | Treatment of invasive aspergillosis and mucormycosis |

The structural complexity of isavuconazonium sulfate includes multiple functional groups that contribute to its pharmacological properties [1] [4]. The molecule contains a thiazole ring system linked to a cyanophenyl group, difluorophenyl substituents, and a complex ester linkage that facilitates prodrug conversion [1]. This sophisticated molecular architecture distinguishes isavuconazonium sulfate from earlier triazole compounds and contributes to its unique pharmacological profile [17].

Significance in Chemical Research

Isavuconazonium sulfate represents a paradigm shift in antifungal drug development and holds substantial significance in chemical research. The compound exemplifies advanced pharmaceutical design principles, particularly in prodrug development and formulation science [20] [21].

The primary research significance lies in the successful resolution of water solubility challenges that have historically limited triazole antifungal development [2] [17]. Previous triazole compounds, including voriconazole and posaconazole, required complex formulation vehicles such as cyclodextrins for intravenous administration, which introduced additional toxicity concerns [2]. The development of isavuconazonium sulfate as a water-soluble prodrug eliminated these formulation requirements and represents a significant advancement in pharmaceutical chemistry [2].

The prodrug approach employed in isavuconazonium sulfate development demonstrates sophisticated understanding of pharmacokinetic optimization [20] [21]. The compound undergoes rapid and complete conversion to the active isavuconazole by plasma esterases, ensuring predictable pharmacokinetics while maintaining the enhanced solubility characteristics of the prodrug [21]. This design represents an elegant solution to the bioavailability challenges that have limited previous triazole compounds [17].

Research into isavuconazonium sulfate has contributed significantly to understanding structure-activity relationships in triazole antifungals [20] [24]. The compound demonstrates enhanced antifungal spectrum compared to first-generation triazoles, with particular activity against resistant fungal strains [20]. This expanded spectrum results from specific molecular modifications that enhance binding affinity to fungal cytochrome P450 enzymes while maintaining selectivity over human enzymes [20].

The development of isavuconazonium sulfate has advanced synthetic chemistry methodologies for complex heterocyclic compounds [6] [28]. The synthesis involves sophisticated organic chemistry techniques, including stereoselective reactions to establish the correct stereochemistry at multiple chiral centers [28]. These synthetic approaches have contributed to broader understanding of heterocyclic chemistry and pharmaceutical synthesis [28].

Pharmacokinetic research with isavuconazonium sulfate has provided valuable insights into triazole metabolism and distribution [21] [22]. The compound demonstrates predictable linear pharmacokinetics across therapeutic dose ranges, which represents an improvement over the non-linear pharmacokinetics observed with some earlier triazoles [17]. This predictability has significant implications for therapeutic drug monitoring and dosing optimization in clinical practice [20].

The research surrounding isavuconazonium sulfate has contributed to understanding resistance mechanisms in fungal pathogens [20] [32]. Studies have demonstrated that while cross-resistance with other triazoles can occur, isavuconazonium sulfate maintains activity against certain resistant strains, providing insights into molecular determinants of antifungal resistance [20] [32].

Chemical stability research has revealed important characteristics of isavuconazonium sulfate that inform storage and formulation requirements [26] [27]. The compound demonstrates stability under recommended storage conditions but requires protection from light and moisture [26]. These findings have contributed to understanding degradation pathways of complex pharmaceutical compounds [26].

The development of isavuconazonium sulfate has influenced research directions in antifungal drug discovery [31]. The success of the prodrug approach has stimulated interest in similar strategies for other antifungal classes [31]. Additionally, the enhanced pharmacokinetic profile has set new standards for antifungal development programs [24].

Analytical chemistry methods developed for isavuconazonium sulfate characterization have advanced pharmaceutical analysis techniques [29]. High-performance liquid chromatography methods with tandem mass spectrometry detection have been refined for this compound, contributing to broader analytical capabilities for complex pharmaceutical molecules [22] [29].

The research significance extends to formulation science, where isavuconazonium sulfate has demonstrated the potential for simplified formulations without complex solubilizing agents [2] [21]. This advancement has implications for pharmaceutical manufacturing and cost reduction in antifungal therapy [23].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of Candida infections

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548643/ PubMed PMID: 31643955.

3: Van Matre ET, Evans SL, Mueller SW, MacLaren R, Fish DN, Kiser TH. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. Ann Clin Microbiol Antimicrob. 2019 Mar 20;18(1):13. doi: 10.1186/s12941-019-0311-3. PubMed PMID: 30894179; PubMed Central PMCID: PMC6427894.

4: Adamsick ML, Elshaboury RH, Gift T, Mansour MK, Kotton CN, Gandhi RG. Therapeutic drug concentrations of isavuconazole following the administration of isavuconazonium sulfate capsules via gastro-jejunum tube: A case report. Transpl Infect Dis. 2019 Apr;21(2):e13048. doi: 10.1111/tid.13048. Epub 2019 Jan 29. PubMed PMID: 30636363.

5: Pfaller MA, Rhomberg PR, Castanheira M. Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds. Diagn Microbiol Infect Dis. 2018 Sep;92(1):43-45. doi: 10.1016/j.diagmicrobio.2018.04.005. Epub 2018 Apr 13. PubMed PMID: 29735424.

6: Schmitt-Hoffmann AH, Kato K, Townsend R, Potchoiba MJ, Hope WW, Andes D, Spickermann J, Schneidkraut MJ. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of Isavuconazonium Sulfate to Rats. Antimicrob Agents Chemother. 2017 Nov 22;61(12). pii: e01292-17. doi: 10.1128/AAC.01292-17. Print 2017 Dec. PubMed PMID: 28971866; PubMed Central PMCID: PMC5700325.

7: Townsend R, Kato K, Hale C, Kowalski D, Lademacher C, Yamazaki T, Akhtar S, Desai A. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of (14) C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers. Clin Pharmacol Drug Dev. 2018 Feb;7(2):207-216. doi: 10.1002/cpdd.376. Epub 2017 Jul 27. PubMed PMID: 28750160; PubMed Central PMCID: PMC5811773.

8: So W, Kim L, Thabit AK, Nicolau DP, Kuti JL. Physical compatibility of isavuconazonium sulfate with select i.v. drugs during simulated Y-site administration. Am J Health Syst Pharm. 2017 Jan 1;74(1):e55-e63. doi: 10.2146/ajhp150733. Epub 2016 Dec 22. PubMed PMID: 28007722.

9: Murrell D, Bossaer JB, Carico R, Harirforoosh S, Cluck D. Isavuconazonium sulfate: a triazole prodrug for invasive fungal infections. Int J Pharm Pract. 2017 Feb;25(1):18-30. doi: 10.1111/ijpp.12302. Epub 2016 Aug 29. Review. PubMed PMID: 27569742.

10: Kovanda LL, Maher R, Hope WW. Isavuconazonium sulfate: a new agent for the treatment of invasive aspergillosis and invasive mucormycosis. Expert Rev Clin Pharmacol. 2016 Jul;9(7):887-97. doi: 10.1080/17512433.2016.1185361. Epub 2016 May 21. Review. PubMed PMID: 27160418.

11: Isavuconazonium sulfate (Cresemba)--a new antifungal. Med Lett Drugs Ther. 2016 Mar 14;58(1490):37-8. Review. PubMed PMID: 26963156.

12: Walker RC, Zeuli JD, Temesgen Z. Isavuconazonium sulfate for the treatment of fungal infection. Drugs Today (Barc). 2016 Jan;52(1):7-16. doi: 10.1358/dot.2016.52.1.2404002. Review. PubMed PMID: 26937491.

13: Hussar DA, Friedman J. Ceftazidime pentahydrate/avibactam sodium, Isavuconazonium sulfate, and Daclatasvir dihydrochloride. J Am Pharm Assoc (2003). 2016 Jan;56(1):100-3. doi: 10.1016/j.japh.2015.12.003. PubMed PMID: 26802929.

14: McCormack PL. Isavuconazonium: first global approval. Drugs. 2015 May;75(7):817-22. doi: 10.1007/s40265-015-0398-6. Review. PubMed PMID: 25902926.

15: Traynor K. Isavuconazonium sulfate approved for invasive fungal infections. Am J Health Syst Pharm. 2015 Apr 15;72(8):592. doi: 10.2146/news150027. PubMed PMID: 25825173.